(+)-delta-Selinene

Overview

Description

“(+)-delta-Selinene” is a sesquiterpene that is produced by the enzyme "this compound synthase" . This enzyme catalyzes the conversion of (2E,6E)-farnesyl diphosphate into “this compound” and diphosphate . The initial cyclization gives germacrene C in an enzyme-bound form .

Synthesis Analysis

The synthesis of “this compound” is catalyzed by the enzyme "this compound synthase" . This enzyme is part of the terpene synthases family, which are responsible for the biosynthesis of a wide variety of terpenes . The enzyme uses (2E,6E)-farnesyl diphosphate as a substrate to produce “this compound” and diphosphate .Molecular Structure Analysis

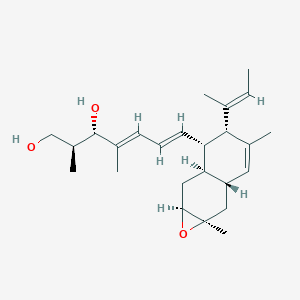

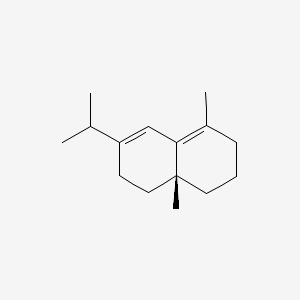

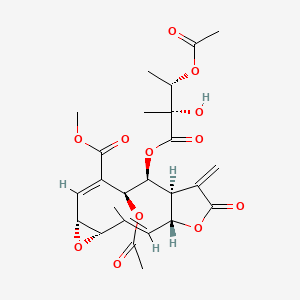

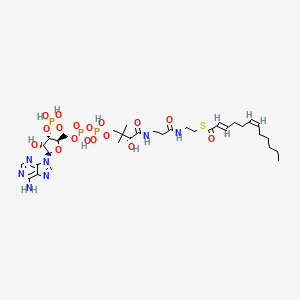

“this compound” has a molecular formula of C15H24 . It contains a total of 40 bonds, including 16 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 2 six-membered rings, and 1 ten-membered ring .Chemical Reactions Analysis

The chemical reaction catalyzed by “this compound synthase” involves the conversion of (2E,6E)-farnesyl diphosphate into “this compound” and diphosphate . The initial cyclization gives germacrene C in an enzyme-bound form .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 204.35 . Its density is predicted to be 0.90±0.1 g/cm3 . The boiling point is predicted to be 282.9±7.0 °C .Scientific Research Applications

Enzymatic Research and Mutagenesis

- Enzymatic Functions and Mutagenesis: Research on (+)-delta-Selinene has delved into its role in enzymatic functions. Studies have shown that enzymes like delta-selinene synthase and gamma-humulene synthase from grand fir are capable of producing a variety of sesquiterpene olefins. These enzymes contain specific motifs, such as the DDxxD motifs, which are crucial in substrate binding and cyclization processes. Alterations in these motifs through mutagenesis significantly impact the kinetic properties and product spectrum of these enzymes, demonstrating their catalytic significance and influence on permitted modes of cyclization (Little & Croteau, 2002).

Biotransformation Studies

- Biotransformation Using Fungi: In the realm of biotransformation, this compound has been used to study the metabolic pathways in fungi. For instance, the plant pathogenic fungus Glomerella cingulata has been employed as a biocatalyst to oxidize β-selinene, leading to the formation of trihydroxy derivatives. This research sheds light on the regioselective oxidation capabilities of fungi and their potential applications in producing novel compounds (Miyazawa, Honjo, & Kameoka, 1997).

Biochemical Applications

- Insights into Biochemical Pathways: this compound is also used in studies exploring various biochemical pathways. For instance, research on the biosynthetic route from ornithine to proline in different plant species has used delta-selinene derivatives to trace metabolic conversions, leading to a better understanding of amino acid biosynthesis (Mestichelli, Gupta, & Spenser, 1979).

Chemical Synthesis Research

- Chemical Synthesis and Structural Analysis: The compound has been instrumental in studies focusing on chemical synthesis and structural analysis. For example, research on the total synthesis of various organic compounds like cytisine and kuraramine has utilized approaches that involve delta-lactam derivatives of this compound. These studies contribute to the development of novel synthetic methods and provide insights into the structure and reactivity of complex organic molecules (Honda, Takahashi, & Namiki, 2005).

Mechanism of Action

Properties

IUPAC Name |

(8aR)-4,8a-dimethyl-6-propan-2-yl-2,3,7,8-tetrahydro-1H-naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h10-11H,5-9H2,1-4H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGYMPQCXPVQJY-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(CCC2(CCC1)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C=C(CC[C@]2(CCC1)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317280 | |

| Record name | (+)-δ-Selinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28624-28-4 | |

| Record name | (+)-δ-Selinene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28624-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-δ-Selinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of (+)-delta-Selinene?

A1: this compound is a naturally occurring sesquiterpene with the molecular formula C15H24 and a molecular weight of 204.35 g/mol. While specific spectroscopic data might vary depending on the source and isomeric purity, general characteristics can be found in published literature. For detailed spectroscopic information, it is recommended to consult resources like the NIST Chemistry WebBook or specialized databases.

Q2: How is this compound typically extracted and analyzed?

A2: this compound is often extracted from plant material using techniques like hydrodistillation or, more recently, Supercritical Fluid Extraction (SFE) [, ]. SFE has shown promising results, yielding a higher percentage of essential oil in a shorter time compared to traditional methods []. Analysis of this compound is commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS) to determine its presence and quantify its concentration within a sample [, , ].

Q3: Can you elaborate on the biosynthesis of this compound within plants?

A3: this compound is produced in plants through a series of enzymatic reactions starting from the precursor farnesyl diphosphate. The enzyme delta-selinene synthase catalyzes the cyclization of farnesyl diphosphate, leading to the formation of this compound and other potential sesquiterpenes []. Research on grand fir has shown that this synthase can produce a diverse range of sesquiterpenes, highlighting its complex catalytic mechanism [].

Q4: What is the significance of the DDxxD motifs in delta-selinene synthase?

A4: Delta-selinene synthase, the enzyme responsible for this compound biosynthesis, contains DDxxD motifs that play a crucial role in its catalytic activity []. These motifs are believed to be involved in substrate binding and influence the cyclization process, ultimately affecting the types and ratios of sesquiterpenes produced []. Mutations in these motifs can significantly alter the enzyme's product spectrum, highlighting their importance in controlling the complexity of sesquiterpene synthesis [].

Q5: Are there any known applications of this compound or its derivatives?

A5: Research suggests that this compound, alongside other compounds found in the ethanol extract of Evodia suaveolens leaves, exhibits potential anticancer activity []. While further investigation is needed, this finding opens avenues for exploring its use in cancer treatment. Additionally, this compound's presence in food and fragrances suggests its potential application in those industries.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

](/img/structure/B1254595.png)